4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one

Synthetic Chemistry Process Development Procurement

4-(1H-Benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one (CAS 573931-42-7) is a heterocyclic small molecule (MF: C18H17N3O; MW: 291.35 g/mol) belonging to the class of 4-(1H-benzimidazol-2-yl)-2-pyrrolidinones. It is characterized by a benzimidazole ring linked at the 4-position of a 2-pyrrolidinone core, which is N-substituted with a 3-methylphenyl (m-tolyl) group.

Molecular Formula C18H17N3O
Molecular Weight 291.354
CAS No. 573931-42-7
Cat. No. B2809871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one
CAS573931-42-7
Molecular FormulaC18H17N3O
Molecular Weight291.354
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C18H17N3O/c1-12-5-4-6-14(9-12)21-11-13(10-17(21)22)18-19-15-7-2-3-8-16(15)20-18/h2-9,13H,10-11H2,1H3,(H,19,20)
InChIKeyHKNBJHARVLODQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(1H-Benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one (CAS 573931-42-7): Core Structural Identity and Procurement Baseline


4-(1H-Benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one (CAS 573931-42-7) is a heterocyclic small molecule (MF: C18H17N3O; MW: 291.35 g/mol) belonging to the class of 4-(1H-benzimidazol-2-yl)-2-pyrrolidinones. It is characterized by a benzimidazole ring linked at the 4-position of a 2-pyrrolidinone core, which is N-substituted with a 3-methylphenyl (m-tolyl) group [1]. Commercially, it is typically supplied at ≥97–98% purity for research use only . The compound is a versatile building block in medicinal chemistry, serving as a synthetic intermediate for derivatives with potential antibacterial, anticancer, and enzyme-inhibitory activities, although published quantitative bioactivity data for the parent compound itself remain extremely limited . Its primary differentiation from closely related analogs rests on quantifiable synthetic and physicochemical properties rather than on extensively validated biological target engagement.

Why In-Class Substitution Is Not Advisable for 4-(1H-Benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one (CAS 573931-42-7)


Within the 4-(1H-benzimidazol-2-yl)-2-pyrrolidinone series, even minor modifications to the N-aryl substituent produce large and quantifiable differences in synthetic accessibility, thermal properties, and predicted lipophilicity [1]. For example, replacing the 3-methyl group with 2,5-dimethyl or 5-chloro-2-methyl groups increases the melting point by 78–82 °C and fundamentally alters solvent compatibility and purification requirements [1]. Similarly, the predicted octanol-water partition coefficient (LogP) varies by more than one log unit among commercially available analogs, directly impacting formulations, assay solubility, and permeability predictions [2]. These data demonstrate that analogs cannot be assumed to be functionally interchangeable in a research or procurement context. The sections below provide the quantitative evidence that a scientific user should evaluate before selecting a candidate from this compound class.

Quantitative Differentiation Evidence for 4-(1H-Benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one (CAS 573931-42-7) vs. Closest Analogs


Synthetic Yield (Method A): 3-Methylphenyl vs. 2,5-Dimethylphenyl and 5-Chloro-2-methylphenyl Analogs

Under identical condensation conditions (Method A: 0.1 mol scale, 4 M HCl, reflux, 24 h), the target compound 2a (3-methylphenyl) was obtained in 72% yield (20.9 g) [1]. In contrast, the 2,5-dimethylphenyl analog 2b was obtained in 82% yield under the same conditions, and the 5-chloro-2-methylphenyl analog 2c gave the highest yield at 94% [1]. The lower yield of the 3-methylphenyl derivative indicates that the meta-methyl substituent moderately disfavors the condensation reaction relative to ortho-substituted or electron-withdrawing aryl groups.

Synthetic Chemistry Process Development Procurement

Melting Point: 3-Methylphenyl vs. Unsubstituted Phenyl and 2,5-Dimethylphenyl Analogs

The target compound 2a (3-methylphenyl) exhibits a melting point of 182–183 °C (from 1,4-dioxane) [1]. The unsubstituted phenyl analog (CAS 380561-11-5) melts at 215–216 °C, which is ~33 °C higher, while the 2,5-dimethylphenyl analog 2b melts at 260–261 °C, approximately 78 °C higher than the target compound [1][2]. The substantially lower melting point of the 3-methylphenyl derivative implies different crystal packing and may offer advantages in solvent-based processing or hot-melt formulation where lower processing temperatures are desirable.

Thermal Analysis Formulation Quality Control

Predicted Lipophilicity (LogP): Positioning Between Unsubstituted Phenyl and Dimethylphenyl Analogs

The target compound has a calculated octanol-water partition coefficient (LogP) of 2.80, as reported by a commercial vendor . This positions its predicted lipophilicity between the less lipophilic unsubstituted phenyl analog (LogP = 2.3) [1] and the more lipophilic 2,6-dimethylphenyl analog (LogP = 3.42) . The intermediate LogP of the 3-methylphenyl derivative may offer a balanced profile for both aqueous solubility and membrane permeability in cell-based assays, making it a strategically positioned member of this series for medicinal chemistry optimization.

ADME Drug Design Solubility

Optimal Application Scenarios for 4-(1H-Benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one (CAS 573931-42-7) Based on Quantitative Evidence


Medicinal Chemistry SAR Campaigns Targeting Optimized Lipophilicity

For structure-activity relationship (SAR) studies where lipophilicity is a key optimization parameter, this compound provides a calculated LogP of 2.80—intermediate between the unsubstituted phenyl (2.3) and 2,6-dimethylphenyl (3.42) analogs . This makes it a useful comparator for probing the impact of incremental lipophilicity changes on target binding, cellular permeability, and metabolic stability without introducing halogen atoms or additional steric bulk.

Synthetic Method Development and Intermediate Derivatization

The compound is a well-characterized synthetic intermediate that can be converted via ring-opening hydrolysis to 3-(1H-benzimidazol-2-yl)-4-(3-methylphenylamino)butanoic acid (3a, 78% yield), and further elaborated to acetohydrazide derivatives (e.g., 7) and hydrazones with aromatic aldehydes [1]. These downstream derivatives are reported to exhibit antibacterial activity, with some showing MIC values as low as 0.12 µg/mL against E. coli in closely related series [2]. Although direct bioactivity data for the parent compound are lacking, its established role as a precursor for bioactive derivatives is well-documented.

Physicochemical Property Benchmarking in Compound Library Procurement

When procuring a focused library of benzimidazole-pyrrolidinone analogs, this compound offers a unique combination of lower melting point (182–183 °C) and intermediate lipophilicity (LogP 2.80) compared to alternatives with higher melting points (215–261 °C) [1][3]. The lower melting point may reduce energy input for solubilization in high-throughput screening workflows, and the intermediate LogP may reduce the incidence of assay interference from compound precipitation or nonspecific binding relative to more lipophilic analogs.

Quality Control and Identity Verification in Multi-Analog Procurement

The distinct melting point of 182–183 °C, combined with its unique NMR fingerprint (e.g., 1H NMR δ 2.34 ppm for CH3, δ 11.61 ppm for benzimidazole NH in DMSO-d6) and mass spectrum (m/z 292 [M+H]+), provides a robust set of identity verification parameters [1]. When multiple analogs from this series are procured simultaneously, the melting point alone can quickly distinguish this compound from the 2,5-dimethylphenyl (260–261 °C) and 5-chloro-2-methylphenyl (264–265 °C) analogs during incoming QC inspection.

Quote Request

Request a Quote for 4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.